molecular formula C22H21N3O3 B6052739 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline

4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline

Cat. No.: B6052739
M. Wt: 375.4 g/mol
InChI Key: CDSDLIBGZVXUJN-UHFFFAOYSA-N
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Description

4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline, also known as MBOA, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. MBOA belongs to the class of azobenzene derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline works by undergoing a photoisomerization reaction upon exposure to light, which results in a change in its molecular conformation. This property has been utilized in drug delivery systems, where this compound can be used to release drugs in a controlled manner upon exposure to light.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and exhibits interesting biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and can also be used as a photosensitizer for photodynamic therapy.

Advantages and Limitations for Lab Experiments

4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline has several advantages for use in lab experiments, including its photoresponsive properties, low toxicity profile, and ease of synthesis. However, this compound also has limitations, such as its sensitivity to light and the need for specialized equipment for its use in optogenetics.

Future Directions

There are several future directions for the use of 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline in scientific research. One potential application is in the development of photoresponsive drug delivery systems for targeted drug delivery. Another potential application is in the field of optogenetics, where this compound can be used to control cellular activity with light. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline involves the condensation of 3,4,5-trimethoxybenzaldehyde with 4-phenyldiazenylaniline in the presence of a catalyst. The reaction yields this compound as a yellow solid that can be purified by recrystallization.

Scientific Research Applications

4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline has been studied for its potential therapeutic applications in various fields such as cancer research, drug delivery systems, and optogenetics. This compound has been found to exhibit photoresponsive properties, making it a promising candidate for optogenetic applications.

Properties

IUPAC Name

N-(4-phenyldiazenylphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-26-20-13-16(14-21(27-2)22(20)28-3)15-23-17-9-11-19(12-10-17)25-24-18-7-5-4-6-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSDLIBGZVXUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037877
Record name Benzenamine, 4-(2-phenyldiazenyl)-N-[(3,4,5-trimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316133-54-7
Record name Benzenamine, 4-(2-phenyldiazenyl)-N-[(3,4,5-trimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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